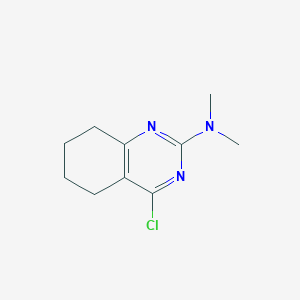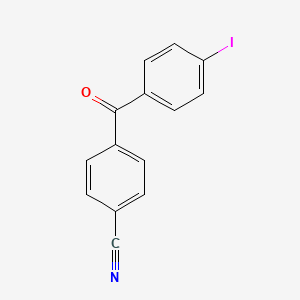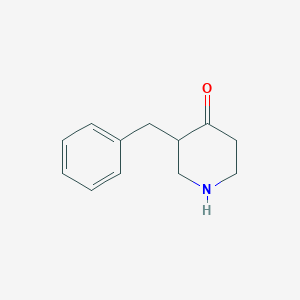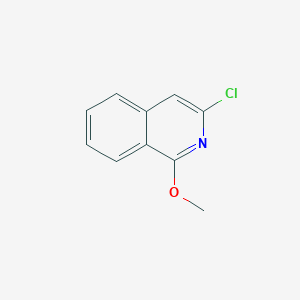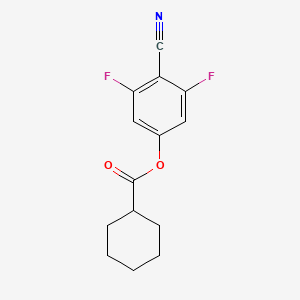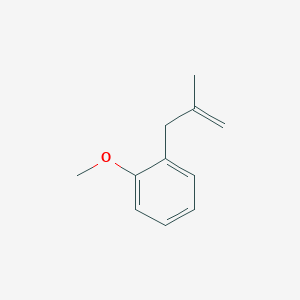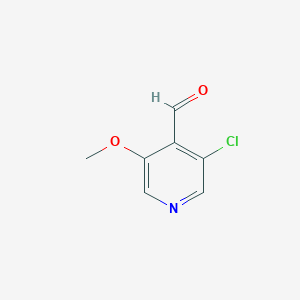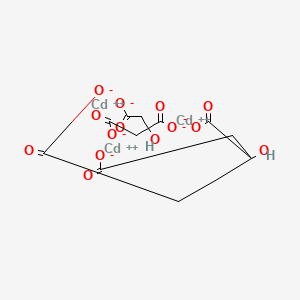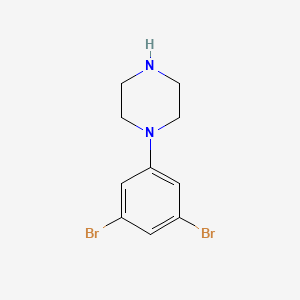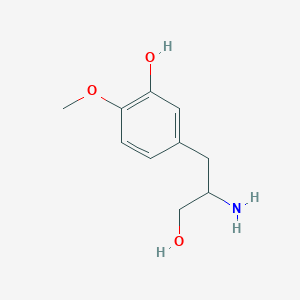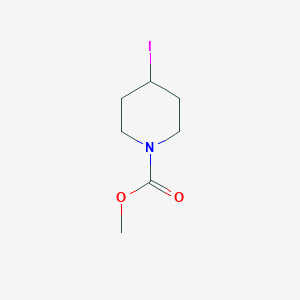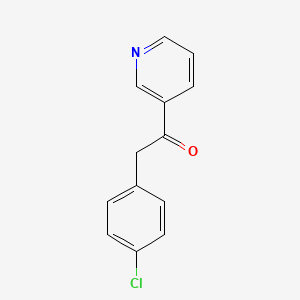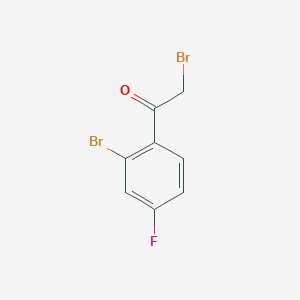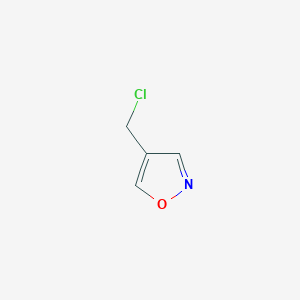
4-(Chloromethyl)isoxazole
Vue d'ensemble
Description
4-(Chloromethyl)isoxazole is a derivative of isoxazole, a five-membered heterocyclic compound with an oxygen atom next to the nitrogen . Isoxazole is an important class of compounds containing this ring . The 4-(Chloromethyl)isoxazole has a molecular weight of 145.587 .
Synthesis Analysis
Isoxazoles can be synthesized via a variety of methods . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)isoxazole can be viewed using Java or Javascript . The molecular docking showed the interaction of the compounds with the active site .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Applications De Recherche Scientifique
Chemical Synthesis and Insecticidal Activity
4-(Chloromethyl)isoxazole serves as a starting material in the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides. These compounds have been evaluated for insecticidal activity, demonstrating the potential of 4-(Chloromethyl)isoxazole derivatives in agricultural chemistry (Yu et al., 2009).
Spectroscopic and Computational Analysis
The compound has been subjected to detailed spectroscopic analysis (FT-IR, FT-Raman, NMR) and computational studies. Such analyses provide insights into the electronic properties and structural characteristics of 4-(Chloromethyl)isoxazole and its derivatives, enhancing our understanding of their behavior and potential applications (Kavitha & Velraj, 2016).
Green Synthesis and Anticancer Activity
Research on the green synthesis of isoxazole derivatives, including those derived from 4-(Chloromethyl)isoxazole, has highlighted their potential in medicinal chemistry. Some synthesized compounds have exhibited significant anticancer activity, indicating their potential use in drug discovery (Badiger, Khatavi, & Kamanna, 2022).
Homologation and Medicinal Chemistry
Studies have shown the utility of 4-(Chloromethyl)isoxazole in the homologation of isoxazole-4-carbinols, leading to the synthesis of isoxazole-4-propanols. These derivatives have potential applications in medicinal chemistry, showcasing the versatility of 4-(Chloromethyl)isoxazole in the synthesis of biologically active compounds (Meikrantz, Smith, Xia, & Natale, 2006).
Antibacterial Applications
Isoxazole derivatives synthesized from 4-(Chloromethyl)isoxazole have shown promising antibacterial activities. This suggests their potential as novel antibacterial agents, further expanding the applications of 4-(Chloromethyl)isoxazole in pharmaceuticals (Aarjane, Slassi, Tazi, & Amine, 2020).
Orientations Futures
Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are found in many commercially available drugs and have numerous applications in diverse areas such as pharmaceuticals, agro-chemistry, and industry . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .
Propriétés
IUPAC Name |
4-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVWUKGIHULGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617076 | |
| Record name | 4-(Chloromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)isoxazole | |
CAS RN |
98020-14-5 | |
| Record name | 4-(Chloromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



